Comparison of Computed Lipophilicity (XLogP3) Reveals 0.5–0.6 Log Unit Reduction Relative to 7-Chloro Analog, Favorable for Solubility-Driven Developability
The 7-fluoro substitution results in a computed XLogP3 of 0.3, which is significantly lower than the 7-chloro analog (XLogP3 = 0.8) and slightly higher than the unsubstituted core (XLogP3 = 0.2) [1]. This moderated lipophilicity positions the 7-fluoro derivative between the excessively lipophilic 7-chloro and the weakly lipophilic parent scaffold, offering an improved balance for aqueous solubility while retaining sufficient membrane permeability [2]. The 0.5-log-unit reduction compared to 7-chloro translates to an approximately 3-fold improvement in predicted thermodynamic aqueous solubility (estimated from the General Solubility Equation using XLogP3 and melting point approximations), a critical parameter for formulation and in vivo exposure [3].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.3 (7-fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one) |
| Comparator Or Baseline | 7-chloro analog: XLogP3 = 0.8; Unsubstituted core: XLogP3 = 0.2 |
| Quantified Difference | ΔXLogP3 = -0.5 vs 7-chloro; ΔXLogP3 = +0.1 vs unsubstituted |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem); values validated against training set of ~11,000 diverse compounds |
Why This Matters
Procurement of the 7-fluoro derivative over the 7-chloro analog is warranted when lower lipophilicity is desired to reduce off-target binding, improve solubility-limited absorption, and mitigate CYP inhibition or hERG liability.
- [1] PubChem Computed Properties (XLogP3-AA) for CID 55252938 (7-fluoro, 0.3), CID 55252986 (7-chloro, 0.8), and CID 13578751 (unsubstituted, 0.2). National Center for Biotechnology Information. View Source
- [2] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. View Source
- [3] Ran, Y.; Yalkowsky, S. H. Prediction of Drug Solubility by the General Solubility Equation (GSE). J. Chem. Inf. Comput. Sci. 2001, 41 (2), 354–357. View Source
